(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

Chiral resolution Enantioselective synthesis Procurement quality control

(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol (CAS 1213470-78-0) is a chiral β-amino alcohol featuring a para-difluoromethyl-substituted phenyl ring, a primary amine, and a primary alcohol on adjacent carbons. It belongs to the 2-amino-2-arylethanol family, a privileged scaffold in medicinal chemistry and asymmetric catalysis, where both the absolute configuration and the fluorine substitution pattern critically determine biological and catalytic performance.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B12972026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)N)C(F)F
InChIInChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1
InChIKeyPSQYWGCPMAQXAX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol – A Chiral β-Amino Alcohol Scaffold for Asymmetric Synthesis & Medicinal Chemistry Sourcing


(S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol (CAS 1213470-78-0) is a chiral β-amino alcohol featuring a para-difluoromethyl-substituted phenyl ring, a primary amine, and a primary alcohol on adjacent carbons . It belongs to the 2-amino-2-arylethanol family, a privileged scaffold in medicinal chemistry and asymmetric catalysis, where both the absolute configuration and the fluorine substitution pattern critically determine biological and catalytic performance [1].

Why Racemic Mixtures or Non‑Fluorinated 2‑Amino‑2‑arylethanols Cannot Replace (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol


The (S)-enantiomer and the para-difluoromethyl group are both non‑negotiable structural features. Achiral or racemic 2-amino-2-arylethanols fail to deliver the enantioselectivity required in asymmetric catalysis, while non‑fluorinated analogs (e.g., 4‑methyl, 4‑H) lack the lipophilicity, metabolic stability, and hydrogen‑bond donor capacity conferred by the CHF₂ moiety [1]. Even the para‑CF₃ analog cannot mimic the H‑bond donor properties of CHF₂, leading to different target‑binding and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol


Enantiomeric Purity: (S)- vs. (R)- vs. Racemic – Ensuring Reproducible Asymmetric Outcomes

The target (S)-enantiomer is supplied with a verified enantiomeric excess (ee) of >98%, whereas racemic or (R)-configured batches introduce uncontrolled stereochemistry that compromises catalytic selectivity and biological assay reproducibility . Even 5% of the wrong antipode can reduce enantioselectivity by 10–20% in kinetic resolution reactions class‑known for β‑amino alcohol ligands [1].

Chiral resolution Enantioselective synthesis Procurement quality control

Lipophilicity Tuning: CHF₂ vs. CH₃ Substituent – Predicted logP Shift of Approximately +0.5 Units

Replacement of the para-methyl group (logP = 1.69) with a difluoromethyl group increases predicted logP by approximately 0.5 units, moving the compound into a more favorable lipophilicity range for membrane permeability while avoiding the excessive logP (>2.5) often associated with CF₃ analogs [1][2]. This balanced logP is critical for CNS and intracellular targets.

Lipophilicity Drug-likeness ADME optimization

Hydrogen‑Bond Donor Capability: CHF₂ vs. CF₃ – A Functional Group That Enables Specific Target Interactions

The difluoromethyl proton (CHF₂) functions as a hydrogen‑bond donor with strength comparable to thiophenol or aniline (X-ray and IR evidence), while the trifluoromethyl group (CF₃) is a pure lipophilic isostere with no H‑bond donor capacity [1]. This allows CHF₂‑containing compounds to form additional protein‑ligand hydrogen bonds that CF₃ analogs cannot.

Hydrogen bonding Target engagement Medicinal chemistry design

High‑Value Application Scenarios for (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol


Asymmetric Synthesis Chiral Ligand / Auxiliary

The (S)-enantiomer in high ee (>98%) serves as a chiral ligand for metal‑catalyzed asymmetric reductions or C–C bond formations, where the CHF₂ group modulates the steric and electronic environment without adding H‑bond donor interference [1]. Replacing it with the racemate or (R)-enantiomer significantly degrades enantioselectivity [2].

Medicinal Chemistry Lead Scaffold with Balanced Lipophilicity

The compound’s predicted logP ~2.2 positions it in the optimal range for CNS drug candidates (logP 1.5–3.0), while the CHF₂ H‑bond donor capability enables specific interactions with receptors such as GABAA α5 or dopamine D3 that cannot be achieved with CF₃ or methyl analogs [1].

Metabolic Stability Probe in Fluorine‑SAR Studies

Because the CHF₂ group is resistant to oxidative defluorination (cf. CF₃ metabolism), this compound can serve as a reference standard in comparative microsomal stability assays against non‑fluorinated or CF₃‑containing 2‑amino‑2‑arylethanols [1].

Chrial Building Block for β‑Fluorinated Pharmaceuticals

As a protected amine/hydroxyl synthon, the (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol scaffold is directly incorporated into β‑amino alcohol‑containing therapeutics (e.g., β‑blocker analogs, PNMT inhibitors), where the chirality and fluorine pattern are essential for target affinity and regulatory acceptance [1].

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